molecular formula C20H16N2O4S4 B492010 N-[4'-(thiophene-2-sulfonamido)-[1,1'-biphenyl]-4-yl]thiophene-2-sulfonamide CAS No. 494827-53-1

N-[4'-(thiophene-2-sulfonamido)-[1,1'-biphenyl]-4-yl]thiophene-2-sulfonamide

Cat. No.: B492010
CAS No.: 494827-53-1
M. Wt: 476.6g/mol
InChI Key: BTQQZPADEVGRQX-UHFFFAOYSA-N
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Description

N-[4'-(thiophene-2-sulfonamido)-[1,1'-biphenyl]-4-yl]thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .

Scientific Research Applications

N-[4'-(thiophene-2-sulfonamido)-[1,1'-biphenyl]-4-yl]thiophene-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

While the specific mechanism of action for your compound is not available, thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4'-(thiophene-2-sulfonamido)-[1,1'-biphenyl]-4-yl]thiophene-2-sulfonamide typically involves multiple steps, including the formation of thiophene rings and subsequent sulfonylation reactions. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific catalysts and conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of thiophene derivatives often employs scalable methods such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance . This method involves the coupling of boronic acids with halogenated thiophenes in the presence of a palladium catalyst.

Chemical Reactions Analysis

Types of Reactions

N-[4'-(thiophene-2-sulfonamido)-[1,1'-biphenyl]-4-yl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiophene rings typically yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4'-(thiophene-2-sulfonamido)-[1,1'-biphenyl]-4-yl]thiophene-2-sulfonamide is unique due to its dual thiophene-sulfonamide structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

N-[4-[4-(thiophen-2-ylsulfonylamino)phenyl]phenyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S4/c23-29(24,19-3-1-13-27-19)21-17-9-5-15(6-10-17)16-7-11-18(12-8-16)22-30(25,26)20-4-2-14-28-20/h1-14,21-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQQZPADEVGRQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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